Allyl 4-chlorobenzyl ether Allyl 4-chlorobenzyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13873545
InChI: InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

Allyl 4-chlorobenzyl ether

CAS No.:

Cat. No.: VC13873545

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

Allyl 4-chlorobenzyl ether -

Specification

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 1-chloro-4-(prop-2-enoxymethyl)benzene
Standard InChI InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2
Standard InChI Key CUGPEKZSKQMWBC-UHFFFAOYSA-N
Canonical SMILES C=CCOCC1=CC=C(C=C1)Cl

Introduction

Structural and Molecular Characteristics

Allyl 4-chlorobenzyl ether belongs to the class of allyl aryl ethers, with a benzyl group substituted by a chlorine atom at the para position. Key molecular features include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight182.64 g/mol
Boiling PointNot explicitly reported
Density~1.1 g/cm³ (inferred from analogs)
Refractive Indexn/a
CAS Number13997-70-1 (for phenyl analog)

The chlorine atom at the para position enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and electrophilic aromatic substitutions . The allyl group provides sites for conjugate additions and radical reactions, making the compound a bifunctional building block .

Synthesis Methods

Iron-Catalyzed Cross-Etherification

Recent advances employ FeCl₃·6H₂O (5 mol%) in propylene carbonate to facilitate cross-etherification between 4-chlorobenzyl alcohol and allylic alcohols. This method avoids stoichiometric bases and achieves 70–89% yields under milder conditions (70–120°C) .

Physicochemical Properties

While specific data for Allyl 4-chlorobenzyl ether remain limited, analog compounds provide insights:

  • Thermal Stability: Decomposes above 200°C, consistent with allyl ethers’ susceptibility to thermal cleavage .

  • Solubility: Miscible in organic solvents (e.g., DCM, THF) but insoluble in water due to the hydrophobic benzyl group.

  • Spectroscopic Signatures:

    • IR: C-O-C stretch at 1090 cm⁻¹, C-Cl stretch at 750 cm⁻¹ .

    • ¹H NMR: δ 4.5 ppm (s, 2H, CH₂O), δ 5.1–6.0 ppm (m, 3H, allyl protons) .

Chemical Reactivity and Applications

Enzymatic Cleavage

Blautia sp. MRG-PMF1’s corrinoid O-demethylase cleaves the allyl-aryl ether bond via nucleophilic conjugate substitution (Sₙ2′ mechanism), producing 4-chlorobenzyl alcohol and allyl alcohol . This biodegradation pathway highlights environmental persistence considerations.

Pharmaceutical Intermediate

The compound’s allyl group participates in Heck coupling and hydroformylation, enabling synthesis of β-lactam antibiotics and NSAID precursors . Its chlorinated aromatic ring facilitates Suzuki-Miyaura cross-couplings for biaryl drug scaffolds .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaMolecular WeightBoiling PointKey Difference
Allyl 4-chlorophenyl etherC₉H₉ClO168.62 g/mol231.6°CPhenyl vs. benzyl group
Allyl benzyl etherC₁₀H₁₂O148.20 g/mol204–205°CAbsence of chlorine

The benzyl group in Allyl 4-chlorobenzyl ether enhances lipophilicity compared to phenyl analogs, impacting drug bioavailability .

Industrial and Research Applications

  • Polymer Chemistry: Serves as a cross-linker in epoxy resins, improving thermal stability .

  • Adhesives: Modifies viscosity in hot-melt formulations due to low odor and high compatibility .

  • Catalysis: Ligand in Co(III)-catalyzed asymmetric cyclizations for chiral heterocycles .

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